

Spectroscopic Data of 3-Chlorocarbazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorocarbazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3-Chlorocarbazole**, a halogenated derivative of carbazole. The carbazole scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Understanding the spectroscopic properties of its derivatives is crucial for chemical synthesis, structural elucidation, and quality control in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chlorocarbazole**, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Spectroscopic Overview

3-Chlorocarbazole (C₁₂H₈ClN) is a tricyclic aromatic compound with a chlorine atom substituted on the carbazole ring. The numbering of the carbazole ring system is crucial for the correct assignment of spectroscopic signals.

Chemical Structure of **3-Chlorocarbazole**:

Spectroscopic analysis provides a detailed fingerprint of this molecule. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of the hydrogen and carbon atoms, respectively. IR spectroscopy identifies the characteristic vibrational modes of the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **3-Chlorocarbazole**, both ^1H and ^{13}C NMR data are essential for unambiguous characterization.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-Chlorocarbazole** exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effects of the aromatic rings.

Table 1: ^1H NMR Spectroscopic Data for **3-Chlorocarbazole**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.50 - 7.60	d	~ 8.0
H-2	7.20 - 7.30	dd	$\sim 8.0, \sim 1.5$
H-4	8.00 - 8.10	d	~ 1.5
H-5	7.60 - 7.70	d	~ 8.0
H-6	7.15 - 7.25	t	~ 7.5
H-7	7.35 - 7.45	t	~ 7.5
H-8	8.10 - 8.20	d	~ 8.0
N-H	8.20 - 8.30	br s	-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

Interpretation: The downfield shift of H-4 is attributed to the deshielding effect of the adjacent chlorine atom. The protons on the unsubstituted benzene ring (H-5, H-6, H-7, H-8) show a typical coupling pattern for a four-spin system. The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for **3-Chlorocarbazole**[1]

Carbon	Chemical Shift (δ, ppm)
C-1	111.9
C-2	120.5
C-3	124.5
C-4	120.0
C-4a	122.3
C-5	126.3
C-6	119.3
C-7	120.9
C-8	111.2
C-8a	138.4
C-9a	139.8
C-5a	123.7

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Interpretation: The carbon atom bearing the chlorine (C-3) is observed at a chemical shift influenced by the halogen's electronegativity. The quaternary carbons (C-4a, C-5a, C-8a, and C-9a) are typically observed as weaker signals.

Experimental Protocol for NMR Analysis

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Chlorocarbazole** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

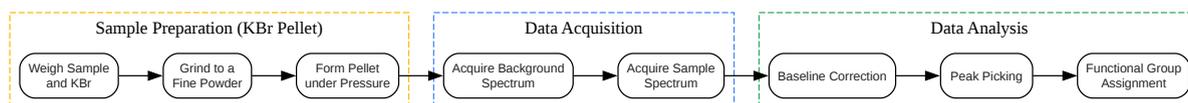
Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on the sample concentration.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **3-Chlorocarbazole** [2]

m/z	Relative Intensity (%)	Assignment
201	100	$[\text{M}]^+$ (^{35}Cl)
203	~33	$[\text{M}]^+$ (^{37}Cl)
166	Moderate	$[\text{M} - \text{Cl}]^+$

| 139 | Moderate | [M - Cl - HCN]⁺ |

Interpretation: The mass spectrum of **3-Chlorocarbazole** shows a prominent molecular ion peak [M]⁺ at m/z 201, corresponding to the molecule containing the ³⁵Cl isotope. The isotopic peak [M+2]⁺ at m/z 203, with an intensity of approximately one-third of the molecular ion peak, is characteristic of the presence of a single chlorine atom (natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1).

The fragmentation pattern includes the loss of a chlorine radical to form the ion at m/z 166. Subsequent loss of hydrogen cyanide (HCN) from the carbazole ring leads to the fragment at m/z 139.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds like **3-Chlorocarbazole**.

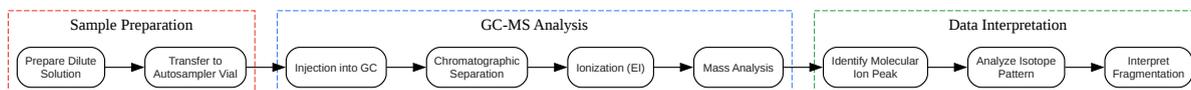
Sample Preparation:

- Prepare a dilute solution of **3-Chlorocarbazole** (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumental Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280-300 °C) to ensure elution of the analyte.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.



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Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **3-Chlorocarbazole**. The ¹H NMR, ¹³C NMR, FT-IR, and MS data are consistent with the proposed structure and offer a valuable reference for researchers in the fields of medicinal chemistry, materials science, and environmental analysis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data for this and related compounds.

References

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